molecular formula C12H12N2O2S B11990419 2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide

2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide

Cat. No.: B11990419
M. Wt: 248.30 g/mol
InChI Key: VSCDIGGMZKAZCY-NTUHNPAUSA-N
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Description

2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thienyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide typically involves the condensation of 2-methyl-3-furoic acid hydrazide with 3-methyl-2-thiophenecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or sulfoxides.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide compounds with various functional groups.

Scientific Research Applications

2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide is unique due to its combination of a furan ring and a thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-4-6-17-11(8)7-13-14-12(15)10-3-5-16-9(10)2/h3-7H,1-2H3,(H,14,15)/b13-7+

InChI Key

VSCDIGGMZKAZCY-NTUHNPAUSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=C(OC=C2)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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